![molecular formula C8H8Cl2N2 B2868840 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2137851-86-4](/img/structure/B2868840.png)

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

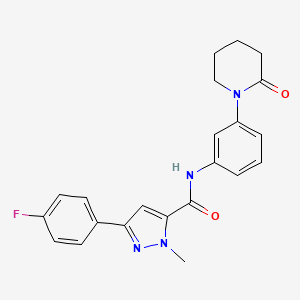

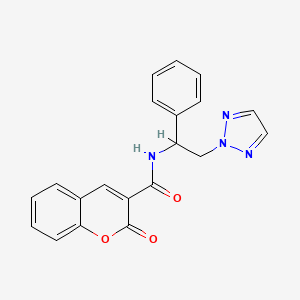

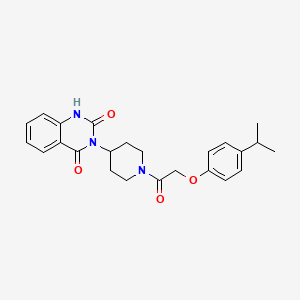

“4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a heterocyclic compound . It has the empirical formula C8H7ClN2 and a molecular weight of 166.61 . The SMILES string for this compound is CN1C=CC2=C (C=CN=C12)Cl .

Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridines has been reported in various studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string CN1C=CC2=C (C=CN=C12)Cl . This indicates that the molecule contains a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 4-position and a methyl group at the 3-position.Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride” are not detailed in the search results, pyrrolo[2,3-b]pyridines are known to be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine” include its empirical formula (C8H7ClN2), molecular weight (166.61), and its representation as a SMILES string (CN1C=CC2=C (C=CN=C12)Cl) .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

The structure of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is closely related to pyrazolopyridines, which are known for their biological activities . This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those with potential therapeutic applications. For example, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancers .

Cancer Research

Due to its relevance in the synthesis of FGFR inhibitors, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has significant applications in cancer research. FGFRs are implicated in the progression and development of several cancers, and targeting them can be an effective strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making it a valuable tool in the development of new cancer treatments .

Diabetes and Metabolic Disorders

Compounds derived from 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine have been studied for their potential to reduce blood glucose levels. This application is particularly relevant for the prevention and treatment of disorders involving elevated plasma blood glucose, such as type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, and cardiovascular diseases .

Material Science

In the field of material science, the electronic structure and topological features of 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine are of interest. High-resolution X-ray diffraction data have been used to study the charge density distribution in this compound, which can provide insights into its electronic properties and potential applications in material design .

Biological Research

As a biochemical reagent, 4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can be used in life science research. It serves as a biological material or organic compound for various studies, contributing to our understanding of biological processes and the development of new biochemical assays .

Heterocyclic Chemistry

The compound is a significant subject of study in heterocyclic chemistry due to its structural similarity to purine bases like adenine and guanine. Its diverse substitution patterns and tautomeric forms make it an interesting case for studying the synthesis and functionalization of heterocyclic compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

It’s noted that the introduction of a methyl group can improve metabolic stability .

Result of Action

Similar compounds have been reported to inhibit cell proliferation, induce apoptosis, and significantly reduce the migration and invasion abilities of cells .

Action Environment

It’s known that the compound is a solid at room temperature .

Propiedades

IUPAC Name |

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c1-5-4-11-8-7(5)6(9)2-3-10-8;/h2-4H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAXKJGIEFSGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=NC=CC(=C12)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![5-Benzyl-2-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2868758.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide hydrochloride](/img/structure/B2868765.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)

![Methyl 2-amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2868770.png)

![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)

![6-[[4-(4-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2868775.png)

![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)